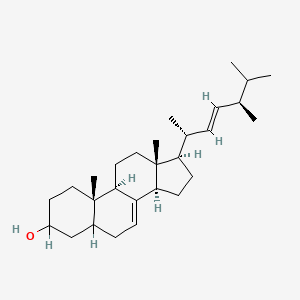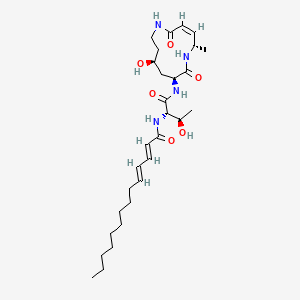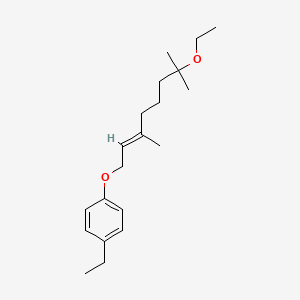
prostaglandin E3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin E3 is a naturally occurring prostaglandin formed via the cyclooxygenase metabolism of eicosapentaenoic acid . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. They are derived enzymatically from fatty acids and play crucial roles in various biological processes, including inflammation, vasodilation, and inhibition of platelet aggregation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin E3, often involves complex multi-step processes. One unified strategy for synthesizing prostaglandins involves the use of biocatalytic retrosynthesis. This method includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . These steps are crucial for setting the critical stereochemical configurations under mild conditions.
Industrial Production Methods: Industrial production of this compound can involve biosynthesis from eicosapentaenoic acid using enzyme systems isolated from biological sources, such as ram seminal vesicles . This method allows for the production of this compound with high yield and sufficient molar radioactivity for biological investigations.
Análisis De Reacciones Químicas
Types of Reactions: Prostaglandin E3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like Baeyer–Villiger monooxygenase and reducing agents like ketoreductase . These reactions typically occur under mild conditions to preserve the compound’s stereochemistry.
Major Products: The major products formed from these reactions include various stereoisomers of this compound, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
Prostaglandin E3 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of prostaglandins. Its unique structure and reactivity make it an important target for synthetic chemists.
Biology: In biological research, this compound is studied for its role in inflammation and immune response.
Medicine: this compound has potential therapeutic applications in treating conditions like inflammation and cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting inflammatory and immune-related diseases.
Mecanismo De Acción
Prostaglandin E3 exerts its effects by interacting with specific receptors on target cells. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways . This compound regulates the expression and activation of protein kinase A, which is critical for macrophage polarization and other cellular processes . By modulating these pathways, this compound can exert anti-inflammatory and anti-tumor effects.
Comparación Con Compuestos Similares
Similar Compounds: Prostaglandin E3 is part of a larger family of prostaglandins, which includes prostaglandin E1, prostaglandin E2, and prostaglandin F2α . These compounds share similar structures but differ in their biological activities and applications.
Uniqueness: What sets this compound apart is its formation from eicosapentaenoic acid and its unique anti-inflammatory properties. Unlike other prostaglandins, this compound has been shown to selectively promote M2a polarization while inhibiting M1 and tumor-associated macrophage polarization, making it a promising candidate for anti-inflammatory and anti-cancer therapies .
Propiedades
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862416 |
Source


|
| Record name | 11,15-Dihydroxy-9-oxoprosta-5,13,17-trien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)




![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)




![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)


